N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-fluorobenzamide
Description
N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-fluorobenzamide is a synthetic compound featuring a tetrazole core substituted with a 4-ethoxyphenyl group at the 1-position. A methylene bridge connects this tetrazole moiety to a 4-fluorobenzamide group. The ethoxy substituent (C₂H₅O–) enhances lipophilicity, while the fluorine atom on the benzamide may influence electronic properties and binding interactions.
Properties
IUPAC Name |
N-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN5O2/c1-2-25-15-9-7-14(8-10-15)23-16(20-21-22-23)11-19-17(24)12-3-5-13(18)6-4-12/h3-10H,2,11H2,1H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVLRHSGGZHFWHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-fluorobenzamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced through a nucleophilic substitution reaction using 4-ethoxyphenyl bromide and a suitable base.
Formation of the Fluorobenzamide Moiety: The final step involves the coupling of the tetrazole intermediate with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorobenzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in the presence of a suitable solvent like dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azide derivatives or other substituted products.
Scientific Research Applications
N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-fluorobenzamide has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Key Differences
The compound shares structural motifs with several classes of heterocyclic compounds, particularly tetrazoles, triazoles, and benzamides. Below is a comparative analysis:
Table 1: Structural Comparison with Analogs
Substituent Effects on Physicochemical Properties
- Ethoxy vs.
- Fluorine vs. Chlorine/Bromine : Fluorine’s electronegativity (target compound) may reduce metabolic oxidation compared to heavier halogens (e.g., Cl/Br in ’s sulfonyl derivatives) .
- Tetrazole vs. Triazole : Tetrazoles (target compound) exhibit higher acidity (pKa ~4.9) than triazoles (pKa ~8.2), affecting solubility and metal coordination .
Critical Analysis of Evidence Gaps
- Biological Data: No direct evidence exists for the target compound’s activity. Comparisons rely on structural parallels to bioactive analogs (e.g., sulfentrazone in , a triazole herbicide) .
- Tautomerism : confirms that triazole-thione tautomers ([7–9]) favor the thione form due to spectral data (νC=S at 1247–1255 cm⁻¹). The target compound’s tetrazole may exhibit similar tautomeric behavior, but this remains unverified .
Biological Activity
N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-fluorobenzamide is a synthetic organic compound that belongs to the class of tetrazole derivatives. The compound features a tetrazole ring, which is known for its stability and biological activity. This article explores the biological activities associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Structural Characteristics
The molecular formula of this compound is with a molecular weight of 313.31 g/mol. The compound's structure includes:
- Tetrazole Ring : Enhances biological activity and stability.
- Ethoxy Group : May influence solubility and bioavailability.
- Fluorobenzamide Moiety : Potentially increases binding affinity to biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonamide group can interact with the active sites of enzymes through hydrogen bonding, modulating their activity.
- Receptor Binding : The tetrazole ring may mimic other biologically active molecules, allowing it to bind to specific receptors and influence cellular signaling pathways.
- Antimicrobial Activity : Similar tetrazole derivatives have been shown to exhibit antimicrobial properties by disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
Biological Activities
Research has indicated that this compound exhibits a range of biological activities:
Anticancer Properties
Several studies have highlighted the potential of tetrazole derivatives in cancer therapy. For instance:
| Compound | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| This compound | HCT116 (Colon Cancer) | 6.2 | |
| Similar Derivative | T47D (Breast Cancer) | 27.3 |
These findings suggest that this compound could be further investigated as a potential anticancer agent.
Antimicrobial Activity
The presence of the tetrazole ring in similar compounds has been linked to antimicrobial effects:
| Compound Type | Activity | Reference |
|---|---|---|
| Tetrazole Derivatives | Antibacterial and Antifungal | |
| Specific Derivative | Effective against resistant strains |
Case Studies
Case Study 1: Anticancer Activity
In a study involving various tetrazole derivatives, this compound was tested against multiple cancer cell lines. The results indicated significant cytotoxicity against colon cancer cells (HCT116), with an IC50 value of 6.2 μM. This suggests potential for development as an anticancer therapeutic agent.
Case Study 2: Antimicrobial Efficacy
Another study assessed the antimicrobial properties of similar tetrazole compounds against Mycobacterium tuberculosis. The results demonstrated that these compounds exhibited varying degrees of effectiveness compared to standard treatments. This positions this compound as a candidate for further exploration in infectious disease management.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
